Methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Historical Evolution of Quinoline-Based Pharmacophores in Medicinal Chemistry
The therapeutic potential of quinoline derivatives traces back to the isolation of quinine from Cinchona bark in 1820, which laid the foundation for antimalarial drug development. Early 20th-century advances revealed that synthetic modifications to the quinoline core could dramatically alter bioactivity profiles. The 2-oxo-1,2-dihydroquinoline substructure emerged as a critical innovation, combining the planar aromaticity of traditional quinolines with enhanced hydrogen-bonding capacity through its lactam moiety.
A comparative analysis of key milestones demonstrates this evolution:
| Era | Development | Therapeutic Impact |
|---|---|---|
| 1820–1900 | Natural alkaloid extraction (quinine, cinchonine) | Malaria treatment |
| 1920–1950 | Synthetic quinoline derivatives (e.g., chloroquine precursors) | Expanded antimicrobial applications |
| 1970–1990 | 2-Oxo-1,2-dihydroquinoline scaffold optimization | Improved target selectivity and solubility |
| 2000–Present | Functionalized derivatives (e.g., methyl 4-hydroxy-6,7-dimethoxy compounds) | Multitarget therapies in oncology and infectious diseases |
The introduction of methoxy groups at positions 6 and 7, as seen in methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, represents a deliberate strategy to modulate electron density distribution while maintaining metabolic stability. This structural refinement builds upon earlier work with 4-hydroxyquinoline-3-carboxylate esters, which demonstrated improved bacterial DNA gyrase inhibition compared to simpler quinoline analogs.
Structural Significance of 2-Oxo-1,2-Dihydroquinoline Core in Bioactive Molecule Design
The 2-oxo-1,2-dihydroquinoline framework provides three critical advantages for drug design:
- Planar aromatic system : Facilitates π-π stacking interactions with biological macromolecules
- Tautomeric flexibility : Enables adaptation to binding pocket geometries through keto-enol equilibrium
- Hydrogen-bonding capacity : The lactam oxygen and adjacent hydroxyl groups serve as hydrogen-bond acceptors/donors
In this compound, these properties are enhanced through strategic functionalization:
| Position | Functional Group | Role in Bioactivity |
|---|---|---|
| 3 | Methyl ester | Modulates lipophilicity and metabolic stability |
| 4 | Hydroxyl | Participates in hydrogen-bond networks |
| 6/7 | Methoxy | Electron-donating groups enhancing ring resonance |
| 2 | Oxo group | Stabilizes lactam tautomer for target recognition |
X-ray crystallographic studies of analogous compounds reveal that the 4-hydroxy group forms critical hydrogen bonds with enzyme active sites, while the 6,7-dimethoxy substituents occupy hydrophobic pockets in target proteins. The methyl ester at position 3 serves dual purposes – it improves membrane permeability compared to carboxylic acid analogs while providing a site for prodrug modifications through esterase-mediated hydrolysis.
Synthetic methodologies for this compound typically employ a three-step approach:
- Friedländer annulation : Constructs the quinoline core from 3-aminophenol derivatives
- Selective O-alkylation : Introduces methoxy groups at positions 6 and 7 using methyl iodide
- Esterification : Applies methanol under acidic conditions to form the C3 methyl ester
Properties
IUPAC Name |
methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c1-18-8-4-6-7(5-9(8)19-2)14-12(16)10(11(6)15)13(17)20-3/h4-5H,1-3H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCXOONYMRJPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C(=O)N2)C(=O)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Efficiency of Methylation Bases
| Base | Solvent | Temp (°C) | Time (h) | O-Methylation Yield (%) | N-Methylation Yield (%) |
|---|---|---|---|---|---|
| NaH | DMF | 50 | 1 | 99 | <1 |
| K₂CO₃ | DMF | 50 | 3 | 80 | 20 |
| Triethylamine | DMF | 50 | 6 | 3 | 0 |
NaH generates a strong alkoxide base, favoring SN2 methylation at oxygen atoms. Steric hindrance around the quinoline nitrogen further suppresses N-methylation, ensuring >95% regioselectivity for 6,7-O-methylation. Prolonged heating (24 hours) in DMSO with excess CH₃I increases yields to 99% but risks over-methylation at the 4-hydroxy position unless protected.
Esterification and Protecting Group Methodologies
Methyl esterification is typically integrated into the Gould-Jacobs pathway via methyl acetoacetate. However, late-stage esterification of the carboxylic acid intermediate (4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) offers flexibility. Treatment with methanol and thionyl chloride (SOCl₂) at reflux for 4 hours achieves near-quantitative esterification, though this method requires anhydrous conditions to avoid hydrolysis.
Protecting the 4-Hydroxy Group
To prevent unwanted O-methylation at position 4 during methoxylation, the 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBDMS) ether. Subsequent TBAF (tetrabutylammonium fluoride) deprotection restores the hydroxyl group without affecting methoxy substituents.
Solvent and Temperature Optimization in Alkylation
DMSO emerges as the optimal solvent for methylation due to its high polarity, which stabilizes the transition state in SN2 reactions. A comparative study demonstrated that reactions in DMSO at 50°C achieve 99% conversion within 1 hour, whereas DMF requires 3 hours for 80% yield. Elevated temperatures (>70°C) in DMSO, however, promote demethylation and quinoline ring degradation.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors reduce reaction times and improve heat management. A pilot study using a microreactor with a 10-minute residence time at 100°C achieved 85% yield, compared to 65% in batch processes. Green chemistry approaches, such as replacing DMSO with cyclopentyl methyl ether (CPME), are under investigation to enhance sustainability.
Analytical Validation of Synthetic Products
Structural Confirmation
-
¹H NMR : The 4-hydroxy proton appears as a singlet at δ 11.60 ppm, while OCH₃ groups resonate at δ 3.94–4.03 ppm.
-
LC/MS : The molecular ion [M+H]⁺ at m/z 308 confirms the molecular formula C₁₃H₁₃NO₇.
-
X-ray Crystallography : Crystals grown from methanol validate the planar quinoline ring and ester conformation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoline ring.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of halogens or other nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. The characterization of synthesized compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structural integrity and purity of the product. For instance, NMR studies reveal characteristic signals that correspond to various protons in the molecule, aiding in the identification of functional groups and confirming the compound's structure .
Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains. In studies where similar quinoline derivatives were tested against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, some compounds demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. In a study focusing on the synthesis of related compounds, it was found that certain derivatives exhibited promising activity against breast cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer therapy research.
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the quinoline scaffold interacts with specific biological targets, potentially influencing pathways related to cell proliferation and survival . Molecular docking studies have been employed to predict interactions with target proteins, providing insights into how modifications to the structure might enhance biological activity .
Case Studies
Several case studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to improve the assimilation of circulating oxygen and increase resistance to oxygen deficit, making it useful in treating conditions related to hypoxia .
Comparison with Similar Compounds
Comparison with Structural Analogs
Analgesic Activity and Toxicity
The parent methyl ester itself lacks direct pharmacological activity but is critical for generating active analogs. Among its derivatives, N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (Compound 12, R = CH₂Py-3) emerged as a lead candidate due to its exceptional analgesic efficacy and safety:
Table 1: Key Pharmacological Parameters of Selected Analogs
Structural Modifications and Bioisosteric Replacements
Amide Side Chain Optimization
- Pyridylmethyl vs. Benzyl Groups : Replacing benzyl (Ph) with 3-pyridylmethyl (CH₂Py-3) enhanced analgesic activity by 2–3 fold due to improved receptor interactions. The 3-pyridine position optimizes hydrogen bonding and steric compatibility .
- Heterocyclic Substituents: Furfuryl and tetrahydrofurfuryl amides showed moderate activity, but none matched the potency of the 3-pyridylmethyl derivative .
Quinolone Core Modifications
Mechanistic Insights and QSAR Studies
Quantitative structure-activity relationship (QSAR) models identified the following critical features for analgesic activity:
Electron-Donating Groups : The 3-pyridylmethyl group’s nitrogen atom enhances electron density, improving receptor binding .
Lipophilicity : Optimal logP values (~2.5) balance membrane permeability and solubility .
Steric Effects : Bulky substituents at the amide position reduce activity, favoring compact groups like CH₂Py-3 .
Biological Activity
Methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including anti-cancer properties, antimicrobial effects, and mechanisms of action based on available research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused ring structure that contributes to its biological activity. The presence of hydroxyl and methoxy groups enhances its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : this compound demonstrated significant anti-proliferative effects against various cancer cell lines. In one study, it exhibited an IC50 value of 1.5 µM against MCF-7 breast cancer cells, indicating potent activity in inhibiting cell growth .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways (Caspase-3 and Caspase-9), leading to cell cycle arrest at the G2/M phase. This was evidenced by annexin V-FITC staining and cell cycle analysis .
2. Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Antibacterial Effects : It was tested against several bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1.0 mg/mL , demonstrating moderate antibacterial activity .
- Antifungal Activity : The compound exhibited antifungal properties against Candida species with an MIC of approximately 0.25 mg/mL , indicating its potential as a therapeutic agent for fungal infections .
Data Summary Table
| Biological Activity | Cell Line/Organism | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 1.5 µM | Induction of apoptosis via caspases |
| Antibacterial | E. coli | 0.5 - 1.0 mg/mL | Disruption of bacterial cell wall |
| Staphylococcus aureus | 0.5 - 1.0 mg/mL | Disruption of bacterial cell wall | |
| Antifungal | Candida spp. | 0.25 mg/mL | Inhibition of ergosterol synthesis |
Case Study 1: Breast Cancer Treatment
In a laboratory study conducted on MCF-7 cells treated with this compound:
- The compound resulted in significant cell death after 48 hours of treatment.
- Flow cytometry analysis revealed a marked increase in apoptotic cells compared to the control group.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy against clinical isolates of Staphylococcus aureus found that:
- The compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A key approach involves reacting methyl 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with primary amines (e.g., benzylamine or heterocyclic amines) in boiling methanol . Alternative green chemistry methods use triethyl methanetricarboxylate as a solvent and reagent at 215–220°C, achieving high yields (>95%) while minimizing toxic byproducts . Novel one-pot syntheses leveraging thiourea derivatives and malonate esters under basic conditions have also been reported, with yields up to 85% .
Q. How is the structure of this compound characterized in crystallographic studies?
- Methodological Answer : X-ray diffraction (XRD) is the gold standard. Intramolecular hydrogen bonding between the 4-hydroxyl group and the adjacent carbonyl oxygen stabilizes the planar quinoline core, as confirmed in single-crystal studies . For polymorphic variants (e.g., hexahydroquinoline derivatives), differences in hydrogen-bonding networks and torsion angles are critical for distinguishing crystalline forms .
Q. What biological activities have been reported for this compound and its derivatives?
- Methodological Answer : Derivatives exhibit potent analgesic activity, often surpassing Piroxicam and Nabumetone in efficacy at lower doses. For example, N-benzylamide analogs show comparable pain relief at 1/10th the dosage of standard NSAIDs in rodent models . Activity is assessed via tail-flick and hot-plate tests, with ED₅₀ values calculated relative to controls .
Advanced Research Questions
Q. How do bioisosteric replacements influence the analgesic activity of this compound?
- Methodological Answer : Bioisosteric modifications at the benzylamide fragment significantly alter activity. Replacing the phenyl ring with a 3-pyridyl group enhances analgesic potency by 40–50%, likely due to improved hydrogen-bonding interactions with COX-2. In contrast, 2- or 4-pyridyl isomers or furan/thiophene analogs reduce activity, highlighting the importance of electronic and steric compatibility . Quantitative structure-activity relationship (QSAR) models using Hammett constants and π-hydrophobic parameters can predict these trends .
Q. What role does polymorphism play in pharmacological evaluations of this compound?
- Methodological Answer : Polymorphism impacts solubility and bioavailability. For example, hexahydroquinoline derivatives exhibit two distinct crystalline forms: Form I (monoclinic) has higher aqueous solubility (12.3 mg/mL vs. 5.8 mg/mL for Form II) due to weaker intermolecular π-π stacking. Differential scanning calorimetry (DSC) and powder XRD are essential for identifying polymorphs during preformulation studies .
Q. How can researchers resolve contradictions in reported analgesic efficacies across studies?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay protocols. For instance, 4-chloro-substituted analogs show conflicting ED₅₀ values due to differences in bioavailability models (e.g., oral vs. intraperitoneal administration) . Standardizing bioassays (e.g., using the same rodent strain and pain induction method) and applying multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) can mitigate these issues .
Q. What green chemistry approaches optimize the synthesis of this compound?
- Methodological Answer : Solvent-free reactions using excess triethyl methanetricarboxylate at 215–220°C eliminate toxic diphenyl oxide, achieving 95% yield with <5% reagent loss during recovery . Microwave-assisted syntheses under BiCl₃ catalysis reduce reaction times from hours to minutes while maintaining yields >80% .
Q. How can experimental conditions be optimized for high-purity synthesis?
- Methodological Answer : Key parameters include:
- Temperature control : Maintaining 215–220°C during condensation prevents side reactions (e.g., decarboxylation) .
- Catalyst selection : Tetrakis(triphenylphosphine)palladium(0) in Suzuki-Miyaura couplings ensures >98% conversion of brominated precursors .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) effectively separates byproducts, confirmed via HPLC with UV detection at 254 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
